molecular formula C13H15N3O2 B12335820 Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate

Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate

Cat. No.: B12335820
M. Wt: 245.28 g/mol
InChI Key: MXGOVYDLANYZJY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate typically involves the reaction of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate
  • Ethyl 5-(4-methoxyphenyl)pyrazolidine-3-carboxylate
  • Ethyl 5-(4-nitrophenyl)pyrazolidine-3-carboxylate

Uniqueness

Ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 5-(4-cyanophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)12-7-11(15-16-12)10-5-3-9(8-14)4-6-10/h3-6,11-12,15-16H,2,7H2,1H3

InChI Key

MXGOVYDLANYZJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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